N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-methylthiazole ring linked via an acetamide bridge to a 6-oxopyridazinone moiety. The compound’s synthesis likely follows standard acetylation protocols, similar to those described for analogs in the evidence .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-6-17-10(12-7)13-8(15)5-14-9(16)3-2-4-11-14/h2-4,6H,5H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOOCSCFIIEWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that combines thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its role in various pharmacological activities.
- Pyridazine Moiety : A six-membered ring containing two adjacent nitrogen atoms, contributing to the compound's biological interactions.
- Acetamide Group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 252.32 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazole and pyridazine have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Compounds were shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 15.2 | Apoptosis via caspase activation |
| 6g | C6 | 12.8 | DNA synthesis inhibition |
Acetylcholinesterase Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitors of AChE can help maintain acetylcholine levels in the brain, potentially improving cognitive function. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong inhibitory activity against AChE .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Modulation : Interaction with specific enzymes such as AChE or monoamine oxidase-B (MAO-B), relevant in neurodegenerative diseases.
- Receptor Binding : Potential binding to neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
A series of investigations into thiazole-pyridazine derivatives have provided insights into their pharmacological profiles:
- Study on Anticancer Activity : A novel class of thiazole derivatives was synthesized and tested against A549 (lung cancer) and C6 (glioblastoma) cell lines. The results indicated significant cytotoxicity, with certain derivatives showing promise as lead compounds for further development .
- Neuroprotective Properties : Research has indicated that thiazole-based compounds exhibit neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress markers .
Scientific Research Applications
Anticancer Potential
N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has shown promising results in preliminary studies regarding its anticancer properties. Compounds with similar structures have been investigated for their inhibitory effects on specific cancer cell lines, including:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
A study highlighted the synthesis of derivatives that exhibited cytotoxic activity against these cell lines, suggesting that the compound may modulate pathways involved in tumor growth and survival .
Neuroprotective Effects
Research indicates that compounds with thiazole and pyridazine structures can interact with monoamine oxidase enzymes, which are implicated in neurodegenerative diseases such as Parkinson's disease. Inhibitors of monoamine oxidase-B have been explored for their potential to protect neuronal cells from oxidative stress . The unique structure of this compound suggests it may also possess similar neuroprotective qualities.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary findings indicate moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Synthesis and Evaluation
A study conducted on novel derivatives of this compound demonstrated its synthesis through multi-step organic reactions. The compounds were tested for cytotoxicity against human cancer cell lines, revealing significant inhibition rates compared to control groups .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression, thus supporting its potential as a lead compound in drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Impact : The target compound lacks the dichloro and azepane sulfonyl groups seen in ’s analog, which may reduce steric hindrance and alter binding affinity .
- Synthesis Efficiency: High yields (e.g., 79% in ) are linked to straightforward acetylation steps, whereas pyrrolotriazinone derivatives () show lower yields (40%), likely due to complex heterocycle formation .
- Thiazole vs. Coumarin : ’s coumarin-based analogs exhibit antioxidant activity surpassing ascorbic acid, suggesting that the thiazole ring in the target compound may prioritize different biological pathways (e.g., kinase inhibition over redox modulation) .
Physicochemical and Commercial Considerations
- The phenylethylamine analog () has a MW of 275.37, suggesting substituents significantly alter physicochemical profiles .
- Commercial Availability : ’s analog is listed at $4,000/g, indicating rarity and synthesis challenges. The target compound’s simpler structure may offer cost advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
